molecular formula C19H12FN5O7 B5013970 N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B5013970
M. Wt: 441.3 g/mol
InChI Key: OVBRIZRWKKTAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as LYN-1604, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to exhibit potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is believed to exert its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inflammation research has suggested that this compound can suppress the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation research has demonstrated that this compound can reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has several advantages as a therapeutic agent, including its potential as a multi-targeted agent for various diseases, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its high cost compared to other therapeutic agents.

Future Directions

Future research on N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide could focus on several areas, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action in more detail. Additionally, further research could be conducted to optimize the dosing and delivery of this compound for maximum therapeutic benefit.

Synthesis Methods

N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be synthesized using a multistep process involving the reaction of 3-fluoroaniline with 2,4,6-trinitrobenzene followed by coupling with benzoyl chloride. The final product is a yellow crystalline solid with a melting point of 242-244°C.

properties

IUPAC Name

N-(3-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN5O7/c20-12-2-1-3-14(8-12)22-19(26)11-4-6-13(7-5-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRIZRWKKTAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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